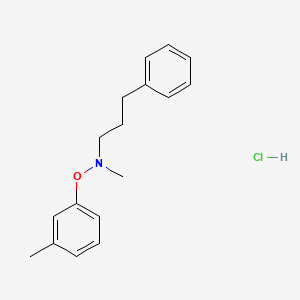

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride” is also known as “atomoxetine hydrochloride”. It is a selective norepinephrine reuptake inhibitor . This compound is used in the form of capsules containing 10, 18, 25, 40, 60, 80, or 100 mg of atomoxetine, for treating attention-deficit/hyperactivity disorder .

Synthesis Analysis

The synthesis of atomoxetine hydrochloride involves the preparation of the atomoxetine using 3-phenyl chloropropyl amine as a starting material. The process involves bromination of said starting compound by using N-bromosuccinimide. Further, the bromo derivative is condensed with o-cresol to result in a compound, which is then subjected to amination using methylamine .Molecular Structure Analysis

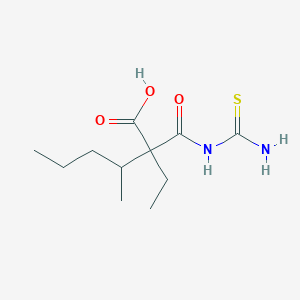

The molecular formula of n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride is C17H22ClNO . The molecular weight is 291.81600 .Chemical Reactions Analysis

The process of synthesis involves several chemical reactions. The starting compound 3-phenyl chloropropyl amine is brominated using N-bromosuccinimide. The resultant bromo derivative is then condensed with o-cresol. The compound thus formed is subjected to amination using methylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride are not fully available. The molecular weight is 291.81600 . The molecular formula is C17H22ClNO .科学研究应用

- “n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride” is also known as Atomoxetine Hydrochloride . It’s a selective norepinephrine reuptake inhibitor .

- It’s used in the form of capsules containing 10, 18, 25, 40, 60, 80, or 100 mg of atomoxetine, for treating attention-deficit/hyperactivity disorder .

Pharmacology

Organic Chemistry

- A novel spectrophotometric approach relies on a charge transfer complex between atomoxetine with quinone-based π-acceptor .

- The two approaches rely on charge transfer formed between ATO base (n-donor) with p-chloranil and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ; π-acceptor). The generated complexes exhibit absorption intensity maxima at 550 and 460 nm in acetonitrile for p-chloranil and DDQ in the order .

- Under the optimum reaction condition, Beer’s law was followed for p-chloranil and DDQ at concentrations of 30–320 and 10–80 µg mL −1, respectively .

- The assessment of ATO in pharmaceutical capsules using the suggested procedures was successful, and the results were contrasted with those obtained using a different published method to show accuracy and precision .

- A new crystalline form of N-methyl-3-phenyl-3- (o- tolyloxy) propylamine oxalate (hereinafter referred as “atmoxetine oxalate”) and an isolation technique for (±)-atmoxetine free base in a solid form, an intermediate useful in the synthesis of atomoxetine hydrochloride .

- The process involves the preparation of the atomoxetine using 3-phenyl chloropropyl amine as a starting material .

Spectrophotometric Analysis

Synthesis

属性

IUPAC Name |

N-methyl-N-(3-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-15-8-6-12-17(14-15)19-18(2)13-7-11-16-9-4-3-5-10-16;/h3-6,8-10,12,14H,7,11,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLUUFXMYKVCGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)ON(C)CCCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

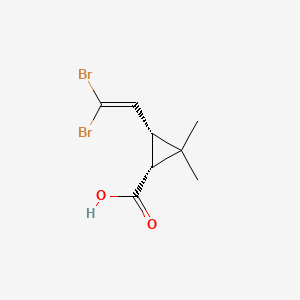

1S,3S,αR-Deltamethrin

64364-01-8

Deltamethrinic acid

72691-18-0

Disodium Phosphocreatine Hydrate

1159882-55-9

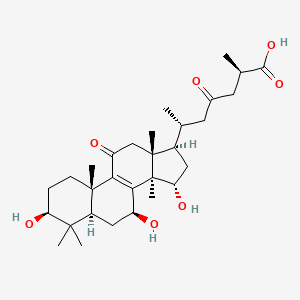

Ganoderic Acid C2

103773-62-2

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)